molecular formula C10H11F3N2O B1317175 2-Morpholino-3-(trifluoromethyl)pyridine CAS No. 220459-52-9

2-Morpholino-3-(trifluoromethyl)pyridine

Cat. No. B1317175
M. Wt: 232.2 g/mol
InChI Key: YAUBVDRHLOCQJR-UHFFFAOYSA-N
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Description

“2-Morpholino-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C10H11F3N2O. It has a molecular weight of 232.21 . This compound is used in various industries, including agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .


Molecular Structure Analysis

The molecular structure of “2-Morpholino-3-(trifluoromethyl)pyridine” is represented by the InChI code: 1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2 .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Synthesis and Biological Activities

  • Cardiotonic Properties

    2-Morpholino-5-(4-pyridinyl)pyridines, closely related to 2-Morpholino-3-(trifluoromethyl)pyridine, have been synthesized and evaluated for their positive inotropic actions, showing potential as cardiotonics. The 3-cyano derivative demonstrated significant activity due to partial inhibition of phosphodiesterase III, comparable to that of milrinone (Hagen et al., 1992).

  • Photophysical and Biomolecular Binding Properties

    New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized, showcasing strong interactions with ct-DNA. This highlights their potential in the development of fluorescent markers or therapeutic agents targeting DNA (Bonacorso et al., 2018).

Material Science and Chemistry

  • Photoluminescence in Solution

    Complexes containing morpholino groups, similar to 2-Morpholino-3-(trifluoromethyl)pyridine, exhibit photoluminescence in non-coordinating solvents. This property is significant for the development of new luminescent materials and sensors (Vogler & Kunkely, 1986).

  • Corrosion Inhibition

    Schiff base complexes involving morpholino groups have demonstrated potential as corrosion inhibitors on mild steel, suggesting applications in materials protection and engineering (Das et al., 2017).

Organic Synthesis

  • Synthesis of Fluorescent Pyridines

    Studies have shown that derivatives of 2-Morpholino pyridines can achieve intense emissions in both solution and solid states, making them valuable for creating highly emissive fluorophores for scientific and industrial applications (Hagimori et al., 2019).

  • Heterocyclic Syntheses

    The cyclodesamination of N-azolylformamidines involving morpholino groups leads to the formation of polycondensed heterocycles with isoquinoline and indolo[2,3-c]pyridine structural fragments, useful in pharmaceuticals and organic materials (Bogza et al., 1997).

Safety And Hazards

The safety data sheet for “2-Morpholino-3-(trifluoromethyl)pyridine” suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-[3-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-14-9(8)15-4-6-16-7-5-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBVDRHLOCQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250551
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-3-(trifluoromethyl)pyridine

CAS RN

220459-52-9
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220459-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Trifluoromethyl)-2-pyridinyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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